molecular formula C9H20N2 B2464088 tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine CAS No. 1846717-19-8

tert-butyl({[(2R)-pyrrolidin-2-yl]methyl})amine

Cat. No.: B2464088
CAS No.: 1846717-19-8
M. Wt: 156.273
InChI Key: VJMNZJDGHQJERT-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine is a novel κ-opioid receptor (KOR) antagonist with high affinity for human (3 nM), rat (21 nM), and mouse (22 nM) KOR . It has a 20-fold reduced affinity for human μ-opioid receptors (MORs; K = 64 nM), and negligible affinity for δ-opioid receptors .

Scientific Research Applications

Pharmacological Characterization

2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine is investigated for its pharmacological profile, especially as a κ-opioid receptor (KOR) antagonist. It has been found to exhibit high affinity for human, rat, and mouse KORs, showing selectivity over μ-opioid receptors (MORs) and negligible affinity for δ-opioid receptors. Its in vivo selectivity for KORs is also demonstrated, offering potential in treating depression and addiction disorders. The compound has shown antidepressant-like efficacy in animal models and could serve as a translatable mechanism biomarker for conditions associated with KORs (Grimwood et al., 2011).

Chemical Identification and Derivatization

In a study focusing on the identification and derivatization of cathinones, derivatives similar to 2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine were analyzed using spectroscopic methods. The study presents the use of thionation and amination reactions for identifying selected cathinones, showcasing the compound's relevance in forensic science and chemical analysis (Nycz et al., 2016).

Synthesis Processes

The compound is also a key intermediate in synthesizing other chemical entities. For instance, it's used in the preparation of premafloxacin, an antibiotic targeted against pathogens of veterinary importance. The synthesis involves complex chemical reactions like asymmetric Michael addition and stereoselective alkylation, underscoring the compound's utility in complex organic synthesis (Fleck et al., 2003).

Catalytic Applications

2-Methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine and its derivatives exhibit catalytic properties. For example, they're used in the methoxycarbonylation of olefins, converting olefins into esters, an essential reaction in industrial chemistry. The structure of the compound influences its catalytic behavior, demonstrating its significance in catalysis and chemical engineering (Zulu et al., 2020).

Properties

IUPAC Name

2-methyl-N-[[(2R)-pyrrolidin-2-yl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10-11H,4-7H2,1-3H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMNZJDGHQJERT-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H]1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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